4,4'-[1,3-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione)
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Overview
Description
4,4’-[1,3-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione) is a complex organic compound known for its unique structural properties. It is characterized by the presence of benzofuran and phenylenebis(oxy) groups, which contribute to its distinct chemical behavior. This compound is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[1,3-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione) typically involves the reaction of phthalic anhydride with hydroquinone in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of an intermediate, which then undergoes cyclization to form the final compound.
Industrial Production Methods
In an industrial setting, the production of 4,4’-[1,3-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione) is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product. The industrial process also involves purification steps such as recrystallization and chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4,4’-[1,3-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents such as dichloromethane or toluene under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield quinones, while reduction reactions produce hydroquinone derivatives. Substitution reactions can lead to a variety of substituted benzofuran compounds.
Scientific Research Applications
4,4’-[1,3-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4’-[1,3-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione) involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, its potential anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-[1,3-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione)
- 4,4’-[1,4-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione)
- 4,4’-[1,2-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione)
Uniqueness
4,4’-[1,3-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to its isomers, it exhibits different reactivity and stability, making it suitable for specific applications in research and industry.
Properties
CAS No. |
53303-52-9 |
---|---|
Molecular Formula |
C22H10O8 |
Molecular Weight |
402.3 g/mol |
IUPAC Name |
4-[3-[(1,3-dioxo-2-benzofuran-4-yl)oxy]phenoxy]-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C22H10O8/c23-19-13-6-2-8-15(17(13)21(25)29-19)27-11-4-1-5-12(10-11)28-16-9-3-7-14-18(16)22(26)30-20(14)24/h1-10H |
InChI Key |
FGCCINIFRMQBJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=CC3=C2C(=O)OC3=O)OC4=CC=CC5=C4C(=O)OC5=O |
Origin of Product |
United States |
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